(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Description

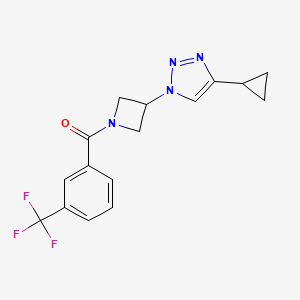

This compound features a unique hybrid structure combining a 1,2,3-triazole ring substituted with a cyclopropyl group, an azetidine (four-membered nitrogen-containing ring), and a 3-(trifluoromethyl)phenyl ketone moiety. The 1,2,3-triazole, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), serves as a bioisostere for amide or ester linkages, contributing to its pharmacological relevance .

Properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O/c17-16(18,19)12-3-1-2-11(6-12)15(24)22-7-13(8-22)23-9-14(20-21-23)10-4-5-10/h1-3,6,9-10,13H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQBDQOLMRERNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a triazole ring fused with an azetidine moiety and a trifluoromethyl-substituted phenyl group. The synthesis typically involves cyclization reactions under controlled conditions, often utilizing bases such as sodium hydride in organic solvents like dimethylformamide (DMF) at elevated temperatures.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Triazole Ring | 4-cyclopropyl-1H-1,2,3-triazole |

| Azetidine Moiety | Azetidin-1-yl |

| Phenyl Group | 3-(trifluoromethyl)phenyl |

2.1 Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. The trifluoromethyl group is known to enhance the pharmacodynamics of compounds, making them effective against various bacterial strains, including resistant ones like MRSA (Methicillin-resistant Staphylococcus aureus) .

In vitro studies have shown that compounds with similar structures can eradicate bacterial populations effectively at varying concentrations. For instance, one study demonstrated that a related trifluoromethyl-substituted compound exhibited over 3 log reductions in bacterial counts within an 8-hour timeframe at high concentrations .

2.2 Anticancer Activity

The compound has also been investigated for its anticancer potential. Triazole derivatives are known for their ability to induce apoptosis in cancer cells through various mechanisms. For example, studies on related triazole compounds have shown that they can cause cell cycle arrest and apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

The proposed mechanisms include:

- Induction of Apoptosis : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Disruption of mitotic spindle formation leading to G2/M phase arrest .

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Cell Lines Tested |

|---|---|---|

| Antimicrobial | High | MRSA |

| Anticancer | Moderate to High | A549, MCF7 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of triazole compounds similar to the target compound. Results indicated that derivatives with trifluoromethyl substitutions significantly inhibited the growth of MRSA and other pathogenic bacteria, suggesting a promising avenue for drug development .

Case Study 2: Anticancer Properties

In another investigation, a related triazole derivative was tested against multiple cancer cell lines. The results showed that treatment led to significant reductions in cell viability and induced apoptosis through ROS generation and activation of apoptotic pathways .

Scientific Research Applications

The compound exhibits a range of biological activities, primarily due to the presence of the triazole ring which is known for its interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown effectiveness against several fungal strains, including:

- Candida albicans

- Aspergillus niger

These activities are attributed to the ability of the triazole moiety to inhibit ergosterol synthesis, a critical component of fungal cell membranes .

Anticancer Potential

The compound has been investigated for its anticancer properties. Similar triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that these compounds may interfere with pathways related to cell proliferation and survival . Notably, compounds with similar structures have shown promising results against:

- Breast cancer cells

- Lung cancer cells

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

Case Study 1: Antifungal Efficacy

In a controlled study, the compound was tested against multiple fungal strains. Results indicated a significant reduction in fungal growth at low concentrations, demonstrating its potential as an antifungal agent.

Case Study 2: Anticancer Activity

A series of experiments were conducted on different cancer cell lines where the compound exhibited IC50 values in the micromolar range, indicating strong cytotoxicity. Further investigations into the molecular pathways affected are ongoing.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Triazole Substitution: The target compound’s 4-cyclopropyl-1H-1,2,3-triazole contrasts with the 1,2,4-triazole in and the 5-(trifluoromethyl)-1H-1,2,3-triazole in . Cyclopropyl groups are known to enhance metabolic stability by reducing oxidative metabolism, whereas trifluoromethyl groups improve lipophilicity and electron-withdrawing effects .

Ring Systems :

- The azetidine ring in the target compound introduces steric constraint compared to larger rings (e.g., six-membered aryl groups in or ). Azetidines are increasingly used in drug design to balance conformational flexibility and target engagement.

This contrasts with the base-mediated coupling in or acid-catalyzed condensation in .

Electronic Effects :

- The 3-(trifluoromethyl)phenyl group in the target compound aligns with trends in and , where trifluoromethyl groups are used to modulate electronic properties and enhance binding to hydrophobic pockets.

Hypothetical Pharmacological Implications

Based on structural analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.